molecular formula C31H34N6O2S B14461378 1-Phenyl 2-(4' phenylthiazole-2'-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine CAS No. 66181-60-0

1-Phenyl 2-(4' phenylthiazole-2'-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine

Cat. No.: B14461378
CAS No.: 66181-60-0
M. Wt: 554.7 g/mol
InChI Key: USBZRWRGHIBBBE-UHFFFAOYSA-N
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Description

1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is a complex organic compound that features a combination of phenyl, thiazole, pyrazolidinedione, and pyridinopiperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolidinedione core, and finally the introduction of the pyridinopiperazine moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various aryl halides. Reaction conditions often involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolidinedione core may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes. The pyridinopiperazine moiety could enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl 2-(4’ phenylthiazole-2’-yl) pyrazolidinedione: Lacks the n-butyl and pyridinopiperazine moieties.

    2-Phenylthiazole derivatives: Similar thiazole core but different substituents.

    Pyrazolidinedione derivatives: Similar core structure but different aryl or alkyl groups.

Uniqueness

1-Phenyl 2-(4’ phenylthiazole-2’-yl) 4-n-butyl pyrazolidinedione sel de 2-pyridinopiperazine is unique due to its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. The presence of the pyridinopiperazine moiety, in particular, may enhance its pharmacokinetic properties and broaden its range of applications.

Properties

CAS No.

66181-60-0

Molecular Formula

C31H34N6O2S

Molecular Weight

554.7 g/mol

IUPAC Name

4-butyl-1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazolidine-3,5-dione;1-pyridin-2-ylpiperazine

InChI

InChI=1S/C22H21N3O2S.C9H13N3/c1-2-3-14-18-20(26)24(17-12-8-5-9-13-17)25(21(18)27)22-23-19(15-28-22)16-10-6-4-7-11-16;1-2-4-11-9(3-1)12-7-5-10-6-8-12/h4-13,15,18H,2-3,14H2,1H3;1-4,10H,5-8H2

InChI Key

USBZRWRGHIBBBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4.C1CN(CCN1)C2=CC=CC=N2

Origin of Product

United States

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